molecular formula C24H29FN2O3 B3861057 N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide

N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide

Cat. No. B3861057
M. Wt: 412.5 g/mol
InChI Key: IFMFUIIPZTUARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide, also known as FUB-PB22, is a synthetic cannabinoid that has gained popularity among recreational drug users due to its psychoactive effects. However, the chemical compound has also been the subject of scientific research due to its potential therapeutic applications. In

Mechanism of Action

N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide acts on the endocannabinoid system, which is involved in regulating pain, mood, appetite, and other physiological processes. The compound binds to cannabinoid receptors in the brain and nervous system, producing a range of effects that can include euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide are similar to those of other synthetic cannabinoids. The compound can produce a range of effects that can include euphoria, relaxation, altered perception, and increased heart rate. However, N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to be more potent than other synthetic cannabinoids, which can increase the risk of adverse effects.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has several advantages for lab experiments. The compound is relatively easy to synthesize, which makes it more accessible for researchers. Additionally, N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to have potent effects, which can make it a useful tool for studying the endocannabinoid system. However, the compound also has several limitations. N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide is highly potent, which can increase the risk of adverse effects. Additionally, the compound has a short half-life, which can make it difficult to study in vivo.

Future Directions

There are several future directions for research on N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide. One area of interest is the potential therapeutic applications of the compound. Studies have shown that N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has analgesic and anti-inflammatory effects, which could make it a potential treatment for chronic pain and inflammatory diseases. Additionally, researchers could explore the potential of N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide as a tool for studying the endocannabinoid system. Finally, future research could focus on developing safer and more effective synthetic cannabinoids that could be used for therapeutic purposes.

Scientific Research Applications

N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been the subject of scientific research due to its potential therapeutic applications. Some studies have shown that the compound has analgesic properties and can be used to treat chronic pain. Additionally, N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[1-(2-methoxy-2-phenylacetyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O3/c1-30-23(20-5-3-2-4-6-20)24(29)27-15-13-18(14-16-27)9-12-22(28)26-17-19-7-10-21(25)11-8-19/h2-8,10-11,18,23H,9,12-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMFUIIPZTUARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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